BenchChemオンラインストアへようこそ!

4-Oxa-1-azabicyclo[3.3.1]nonan-6-one

Conformational analysis Medicinal chemistry Drug design

Secure your supply of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one (CAS: 107904-15-4). This conformationally locked bridged morpholine core offers zero rotatable bonds and a unique 3D pharmacophore, essential for fragment-based drug design (FBDD) and scaffold-hopping to modulate ADME/selectivity profiles. Distinct from flexible piperidines/morpholines, its rigid bicyclo[3.3.1]nonane framework enables precise target engagement. Available in racemic and enantiopure forms. Procure for asymmetric catalysis or diversity-oriented synthesis.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 107904-15-4
Cat. No. B2455875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-1-azabicyclo[3.3.1]nonan-6-one
CAS107904-15-4
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESC1CN2CCOC(C2)C1=O
InChIInChI=1S/C7H11NO2/c9-6-1-2-8-3-4-10-7(6)5-8/h7H,1-5H2
InChIKeyXVWDJAQXVZKSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxa-1-azabicyclo[3.3.1]nonan-6-one: A Conformationally Constrained Bridged Morpholine Scaffold


4-Oxa-1-azabicyclo[3.3.1]nonan-6-one (CAS: 107904-15-4) is a bridged bicyclic heterocycle with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol [1]. This compound represents a specific type of 'bridged morpholine' [2], featuring a rigid bicyclo[3.3.1]nonane framework with an oxygen and a nitrogen atom incorporated into the ring system . Its structure confers distinct physicochemical properties, including a calculated XLogP3-AA of -0.5 and a topological polar surface area (TPSA) of 29.5 Ų, which are critical for assessing drug-likeness and permeability [3]. The compound is available in both racemic and enantiopure forms (e.g., (5S)-4-oxa-1-azabicyclo[3.3.1]nonan-6-one, CAS: 1542160-38-2), offering options for chiral synthesis and structure-activity relationship (SAR) studies [1].

Why Piperidine and Simple Morpholine Analogs Cannot Replace 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one in Constrained Design


Direct substitution of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one with simpler analogs like piperidine or standard morpholines is scientifically invalid due to profound differences in conformational rigidity and spatial orientation of key heteroatoms [1]. Unlike the flexible, monocyclic piperidine ring (MW: 85.15 g/mol; HBA: 1; HBD: 1; TPSA: 12.0 Ų) [2] or the more flexible morpholine [3], the target compound possesses a 'bridged' or 'conformationally-locked' bicyclic structure [4]. This rigidity imposes a defined spatial vector for the nitrogen lone pair and the carbonyl oxygen, creating unique pharmacophores unattainable with monocyclic counterparts [5]. The presence of zero rotatable bonds in the 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one core, compared to the potential for conformational flux in piperidine derivatives, directly impacts binding entropy and selectivity profiles in target engagement assays [6]. This fundamental structural difference is why procurement of the specific, constrained scaffold is essential for projects requiring precise 3D pharmacophore presentation, such as in fragment-based drug design or SAR exploration of bridged heterocycles [4].

Quantifiable Differentiation of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one vs. Key Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Piperidine Scaffolds

The 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one scaffold exhibits complete conformational lock, possessing zero rotatable bonds as calculated by Cactvs [1]. In contrast, the commonly used piperidine ring, while having zero rotatable bonds, can undergo ring-flipping conformations, leading to an effective increase in conformational freedom and entropic penalty upon target binding. This rigidification is a key differentiator for projects requiring precise spatial orientation of functional groups [2].

Conformational analysis Medicinal chemistry Drug design

Distinct Physicochemical Profile: TPSA and LogP Compared to Monocyclic Piperidine

The 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one core possesses a topological polar surface area (TPSA) of 29.5 Ų and a calculated XLogP3-AA of -0.5 [1]. In comparison, the monocyclic piperidine scaffold has a TPSA of 12.0 Ų and a XLogP3 of 0.8 [2]. The target compound's higher TPSA and lower LogP indicate a significantly different polarity and hydrophilicity profile, which directly influences solubility, membrane permeability, and potential for off-target promiscuity [3].

Physicochemical properties ADME Lead optimization

Heteroatom Arrangement: Unique Hydrogen Bonding Capacity vs. Morpholine and Piperidine

The 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one core presents three hydrogen bond acceptors (HBAs) and zero hydrogen bond donors (HBDs) [1]. This profile is distinct from monocyclic morpholine (2 HBAs, 1 HBD) [2] and piperidine (1 HBA, 1 HBD) [3]. The increased number of HBAs, coupled with the rigid bicyclic framework, dictates a unique and fixed vector for potential intermolecular interactions, offering a different mode of target engagement compared to the simpler heterocycles.

Hydrogen bonding Pharmacophore modeling Molecular recognition

Validated Scaffold for Bioactive Compounds: GPR119 Agonist Development

Oxazabicyclo[3.3.1]nonane derivatives, which are structurally analogous to the 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one core, have been successfully developed as potent and orally active GPR119 agonists [1]. A specific derivative (Compound 25a) demonstrated extremely potent agonistic activity and was orally active in lowering blood glucose levels in a mouse oral glucose tolerance test at a dose of 0.1 mg/kg [1]. This level of in vivo efficacy, achieved with a related bridged morpholine scaffold, provides class-level validation for the utility of this core structure in medicinal chemistry programs.

Medicinal chemistry GPCR Type 2 diabetes

Synthetic Versatility: Elaboration to Novel Benzamide Derivatives

The first synthesis of the 1-aza-4-oxabicyclo[3.3.1]nonan-6-one ring system, a tautomer of the target compound, was reported by King in 1991 [1]. This work demonstrated the feasibility of synthesizing this 'first example of this ring system' from novel 2-morpholine carboxylic acid derivatives [1]. Furthermore, the bicyclic core was successfully elaborated to an ortho-methoxy benzamide derivative (2), showcasing the compound's utility as a versatile building block for further functionalization and the generation of diverse compound libraries [1].

Synthetic methodology Medicinal chemistry Organic synthesis

High-Value Application Scenarios for 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one


Fragment-Based Drug Discovery (FBDD) for Challenging Protein Targets

The rigid, conformationally locked structure of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one makes it an ideal fragment for FBDD campaigns. Its zero rotatable bonds and unique spatial orientation of three hydrogen bond acceptors, as detailed in the evidence guide [REFS-1, REFS-2], allow for high-quality hits with minimal entropic penalty. Procurement of this scaffold enables exploration of novel interaction vectors not accessible with flexible piperidine or morpholine fragments, potentially leading to higher hit rates and more efficient lead optimization for targets with shallow or challenging binding pockets.

Scaffold-Hopping in GPCR and Kinase Lead Optimization Programs

For medicinal chemistry teams seeking to improve the ADME or selectivity profile of a lead series containing a piperidine or morpholine moiety, 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one offers a validated scaffold-hopping opportunity. The evidence of potent in vivo activity from a related oxazabicyclo[3.3.1]nonane series [3] provides a strong precedent for using this core in GPCR programs (e.g., GPR119 agonists). The distinct physicochemical properties (higher TPSA, lower LogP) compared to piperidine [4] can be leveraged to intentionally modulate solubility, reduce hERG liability, or alter CNS penetration, making it a strategic tool for multiparameter optimization.

Synthesis of Conformationally Constrained Natural Product Analogs and Pseudo-Natural Products

The 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one scaffold is a key intermediate for accessing complex, bioactive molecules. Its synthesis, first reported in 1991, demonstrates its feasibility as a building block for generating novel compounds like the ortho-methoxy benzamide derivative [5]. This makes it a valuable asset for academic and industrial groups engaged in diversity-oriented synthesis or the creation of pseudo-natural product libraries. The scaffold's unique rigidity and heteroatom placement can be used to mimic or modify the core structures of complex natural alkaloids, offering a path to novel bioactive chemical space.

Development of Chiral Catalysts and Ligands for Asymmetric Synthesis

The commercial availability of both racemic and enantiopure ((5S)) forms of 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one [1] enables its direct application in asymmetric catalysis. The rigid, chiral environment created by the bicyclic framework can provide high levels of stereocontrol in metal-catalyzed reactions. Its distinct heteroatom arrangement (3 HBAs, 0 HBDs) [1] offers a unique chelation motif for transition metals, differentiating it from common chiral ligands based on simpler amines or phosphines. This makes it a compelling procurement choice for synthetic methodology groups seeking to develop new, highly selective asymmetric transformations.

Quote Request

Request a Quote for 4-Oxa-1-azabicyclo[3.3.1]nonan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.